Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)pyrrolidin-3-yl]carbamate
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Overview
Description
Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)pyrrolidin-3-yl]carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl carbamate group, a pyrrolidine ring, and a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(6-bromopyridine-3-carbonyl)pyrrolidin-3-yl]carbamate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Bromopyridine Introduction: The bromopyridine moiety is introduced via a nucleophilic substitution reaction, where a bromine atom is substituted onto the pyridine ring.
Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group. This is usually achieved by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced compounds with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(6-bromopyridine-3-carbonyl)pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, it is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(6-bromopyridine-3-carbonyl)pyrrolidin-3-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can engage in specific binding interactions, while the pyrrolidine ring provides structural stability. The tert-butyl carbamate group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[1-(6-chloropyridine-3-carbonyl)pyrrolidin-3-yl]carbamate
- Tert-butyl N-[1-(6-methylnicotinoyl)pyrrolidin-3-yl]carbamate
Uniqueness
Compared to similar compounds, tert-butyl N-[1-(6-bromopyridine-3-carbonyl)pyrrolidin-3-yl]carbamate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions. This makes it particularly valuable in synthetic chemistry and drug development.
Properties
IUPAC Name |
tert-butyl N-[1-(6-bromopyridine-3-carbonyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(21)18-11-6-7-19(9-11)13(20)10-4-5-12(16)17-8-10/h4-5,8,11H,6-7,9H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVZLGYKUODRPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CN=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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